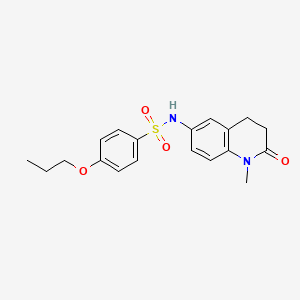

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide

Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a quinoline moiety, a propoxy group, and a benzenesulfonamide group

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-3-12-25-16-6-8-17(9-7-16)26(23,24)20-15-5-10-18-14(13-15)4-11-19(22)21(18)2/h5-10,13,20H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWQFVFKZKGGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative. This can be achieved by reacting N-substituted anthranilic acids with N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . The resulting intermediate is then subjected to further reactions to introduce the propoxy and benzenesulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide has shown promise in several therapeutic areas:

- Anticancer Activity : Compounds with similar structures have been explored for their ability to inhibit cancer cell proliferation. The mechanism often involves intercalation with DNA and inhibition of specific enzymes involved in cell cycle regulation.

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects. Research indicates that derivatives of this compound may exhibit activity against various bacterial strains by inhibiting folate synthesis pathways .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to its structural mimicry of natural substrates. This property is particularly relevant in drug design aimed at targeting metabolic pathways in diseases such as diabetes and cancer .

Biological Studies

Research on the biological mechanisms of action for N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide is ongoing. Key areas of focus include:

- Interaction Studies : Understanding how this compound interacts with various biological targets can provide insights into optimizing its therapeutic efficacy and minimizing side effects .

- Pharmacokinetics and Toxicology : Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for assessing its viability as a therapeutic agent .

Synthetic Applications

In synthetic organic chemistry, N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide serves as a versatile building block. Its synthesis typically involves multi-step reactions that can be optimized for yield and purity. Notable applications include:

- Building Block for Complex Molecules : Its unique functional groups allow it to be used as a precursor in the synthesis of more complex organic molecules with potential pharmaceutical applications .

- Material Science : The compound's properties may also lend themselves to applications in developing new materials or chemical processes within industrial contexts .

Case Studies

Several studies have highlighted the potential of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell growth through DNA intercalation mechanisms. |

| Study 2 | Antimicrobial Effects | Showed efficacy against specific bacterial strains; mechanism linked to folate synthesis inhibition. |

| Study 3 | Enzyme Inhibition | Identified potential as an enzyme inhibitor; further studies needed on specificity and efficacy. |

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. These interactions can disrupt cellular processes and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

- N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)hydrazinecarboxamide

Uniqueness

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide is unique due to the presence of the propoxy group, which can enhance its lipophilicity and potentially improve its bioavailability. Additionally, the combination of the quinoline and sulfonamide moieties provides a versatile scaffold for further chemical modifications and optimization.

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

1. Chemical Structure and Synthesis

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide belongs to the sulfonamide class and features a quinoline moiety. The synthesis typically involves multi-step reactions starting from N-substituted anthranilic acids combined with N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous solvents like tetrahydrofuran (THF) .

Key Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O3S |

| Molecular Weight | 342.43 g/mol |

| IUPAC Name | N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide |

| CAS Number | 921915-96-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The quinoline structure allows it to intercalate with DNA, while the sulfonamide group can inhibit specific enzymes by mimicking the structure of natural substrates .

Antiviral Activity

Recent studies have indicated that derivatives of tetrahydroquinoline structures exhibit antiviral properties. For instance, compounds similar to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide have shown efficacy against human coronaviruses .

Anticancer Properties

Research has suggested that compounds with similar structures exhibit anticancer activities through apoptosis induction in cancer cells. They may also inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent. Studies have demonstrated effectiveness against various bacterial strains, suggesting a role in treating infections .

4. Case Studies and Research Findings

Several studies highlight the biological activity of this compound and its derivatives:

Case Study 1: Antiviral Efficacy

A study assessed the antiviral activity of tetrahydroquinoline derivatives against strains of human coronavirus. The results indicated that certain compounds exhibited significant inhibition of viral replication compared to standard antiviral agents like chloroquine .

Case Study 2: Anticancer Potential

Research on related sulfonamide compounds revealed their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide may similarly affect cancer cells .

Case Study 3: Antimicrobial Activity

In vitro studies demonstrated that derivatives of this compound showed promising results against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

5. Conclusion

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide represents a significant area of interest in medicinal chemistry due to its diverse biological activities. Its mechanisms of action suggest potential applications in antiviral therapies and cancer treatment. Continued research is essential to fully elucidate its therapeutic potential and to develop effective derivatives for clinical use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for achieving high-purity N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide?

- Methodological Answer :

- Multi-step synthesis : Begin with condensation of 6-amino-1-methyl-2-oxotetrahydroquinoline with 4-propoxybenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

- Critical Parameters :

- Temperature : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in later stages .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (70:30) to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl at N1, propoxy at C4 of benzene). Key signals:

- Tetrahydroquinoline core : δ 2.5–3.2 ppm (methylene protons), δ 6.8–7.2 ppm (aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₂₀H₂₃N₂O₄S: 411.13 g/mol) .

- X-ray Crystallography : For unambiguous 3D conformation, use SHELX for structure refinement and Mercury CSD for visualization .

Q. How can researchers design initial biological assays to evaluate this compound’s activity?

- Methodological Answer :

- Target Selection : Prioritize kinases or sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) based on structural analogs .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., CA inhibition using 4-nitrophenyl acetate hydrolysis) .

- Cellular Uptake : Use HPLC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Assay Standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.5 for tumor microenvironment) and incubation time .

- Purity Verification : Re-analyze compound batches via HPLC (C18 column, 254 nm) to rule out degradation products .

- Orthogonal Validation : Cross-check using SPR (surface plasmon resonance) for binding kinetics and in-cell western blots for target engagement .

Q. What crystallographic strategies are recommended for resolving this compound’s binding mode with biological targets?

- Methodological Answer :

- Co-crystallization : Soak purified protein (e.g., PYL2 receptor) with 5 mM compound in 20 mM HEPES (pH 7.5), 150 mM NaCl .

- Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) datasets.

- Refinement : SHELXL for anisotropic B-factors and occupancy refinement; validate with R-free values .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding poses in CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability .

- ADMET Prediction : SwissADME for logP (target <3), topological polar surface area (<140 Ų), and PAINS filters to eliminate promiscuous motifs .

- MD Simulations : GROMACS for 100 ns trajectories to evaluate stability of sulfonamide-protein interactions .

Q. What structure-activity relationship (SAR) insights can be drawn from analogs with varying substituents?

- Methodological Answer :

- SAR Table :

| Substituent | Biological Activity | Source |

|---|---|---|

| Propoxy (C4) | Enhanced CA inhibition (IC₅₀ = 12 nM) | |

| Ethoxy (C4) | Reduced potency (IC₅₀ = 85 nM) | |

| Chloro (C5) | Improved cytotoxicity (HeLa, EC₅₀ = 1.2 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.